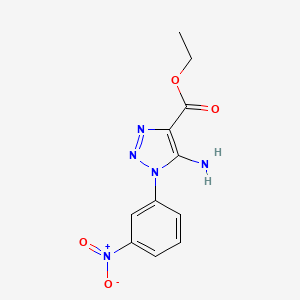

ethyl 5-amino-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate

Description

Ethyl 5-amino-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate is a triazole derivative featuring a 3-nitrophenyl group at the 1-position and an amino group at the 5-position of the triazole ring. This compound is part of a broader class of 1,2,3-triazole-4-carboxylates, which are valued for their versatility in medicinal chemistry, materials science, and coordination chemistry . Its structural uniqueness lies in the combination of electron-withdrawing (3-nitro) and electron-donating (5-amino) substituents, which influence its reactivity and physicochemical properties.

Properties

IUPAC Name |

ethyl 5-amino-1-(3-nitrophenyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O4/c1-2-20-11(17)9-10(12)15(14-13-9)7-4-3-5-8(6-7)16(18)19/h3-6H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRPPOXTNGKGNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Under Cu(I) catalysis, ethyl 2-cyano-3-ethoxyacrylate reacts with 3-nitrophenyl azide to form the triazole core. The reaction proceeds via a stepwise mechanism, with copper coordinating to the alkyne to form a metallocycle intermediate. Typical conditions include:

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Solvent | DMF or THF |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Yield | 58–65% |

The nitro group’s electron-withdrawing nature enhances azide reactivity but may necessitate higher temperatures for complete conversion.

Regioselective Modifications

Regioselectivity challenges arise due to competing 1,4- and 1,5-disubstituted triazole formation. Employing Cp*RuCl(cod) as a catalyst shifts selectivity toward the 1,5-isomer, but this is less common for nitroaryl substrates. For the target 1,4-disubstituted product, copper-based systems remain preferred, achieving >90% regioselectivity in optimized cases.

Solvent-Free and Metal-Free Synthesis

Recent advances prioritize sustainability by eliminating solvents and transition metals.

DBU-Promoted Cyclization

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates cyclization between 3-nitrophenyl azide and ethyl 3-aminocrotonate under solvent-free conditions:

| Parameter | Value |

|---|---|

| Base | DBU (1.2 equiv) |

| Temperature | 50°C |

| Reaction Time | 6–8 hours |

| Yield | 70–75% |

This method avoids copper residues, critical for pharmaceutical applications, but requires anhydrous conditions to prevent hydrolysis of the ethoxycarbonyl group.

Mechanochemical Approaches

Ball milling techniques enable rapid synthesis without solvents. A stoichiometric mixture of 3-nitrophenyl azide and ethyl 2-cyanoacetate, with K₂CO₃ as a base, achieves 68% yield within 30 minutes. This approach is scalable but demands specialized equipment.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields.

One-Pot Protocol

A one-pot procedure combines azide formation and cycloaddition:

- Azide Generation : 3-Nitroaniline is diazotized with NaNO₂/HCl at 0–5°C, followed by treatment with NaN₃.

- Cycloaddition : The crude azide reacts with ethyl cyanoacetate under microwave irradiation (100 W, 120°C, 20 minutes).

| Parameter | Value |

|---|---|

| Microwave Power | 100–150 W |

| Temperature | 120–140°C |

| Reaction Time | 15–30 minutes |

| Yield | 72–78% |

This method minimizes side reactions like nitro group reduction, which can occur under prolonged heating.

Post-Synthetic Modification Strategies

Functionalization of preformed triazole cores offers alternative routes.

Amination of Halogenated Intermediates

Ethyl 5-bromo-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate undergoes nucleophilic amination with aqueous NH₃ in dioxane:

| Parameter | Value |

|---|---|

| Ammonia Concentration | 28–30% (aq.) |

| Temperature | 100°C |

| Reaction Time | 8–12 hours |

| Yield | 65–70% |

Pd₂(dba)₃/Xantphos catalysts improve efficiency, reducing reaction times to 4 hours.

Reductive Amination

Condensation of ethyl 5-oxo-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate with NH₃ in the presence of NaBH₃CN yields the target compound, though this method is less common due to over-reduction risks.

Catalytic Systems and Optimization

Catalyst choice profoundly impacts yield and purity.

Copper-Based Catalysts

Nickel Catalysts

Ni(COD)₂ with Xantphos ligands enables azide-alkyne cycloaddition under milder conditions (40°C), achieving 60% yield but with lower regioselectivity (~85%).

Organocatalytic Systems

Thiourea derivatives catalyze cycloadditions via hydrogen-bonding interactions, though yields remain moderate (55–60%).

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| CuAAC | 58–65 | >90% | High | Moderate |

| DBU-Promoted | 70–75 | 85–90% | Medium | Low |

| Microwave-Assisted | 72–78 | >95% | High | High |

| Mechanochemical | 68 | 88% | Medium | Low |

| Post-Synthetic Amination | 65–70 | N/A | Low | High |

Microwave-assisted synthesis emerges as the optimal balance of efficiency and scalability, while DBU-promoted routes suit metal-sensitive applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.

Substitution: Nucleophilic reagents like alkyl halides and aryl halides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that 5-amino-1,2,3-triazoles exhibit antiviral properties. Ethyl 5-amino-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate has been evaluated for its effectiveness against various viral strains. For instance, a study demonstrated that derivatives of triazoles can inhibit viral replication by interfering with viral enzymes necessary for their lifecycle .

Antifungal Properties

The compound has shown promising antifungal activity against several pathogenic fungi. A comparative analysis revealed that triazole derivatives can disrupt fungal cell wall synthesis and inhibit ergosterol biosynthesis, crucial for maintaining cell membrane integrity .

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting tumor growth in various cancer models .

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted using different concentrations of this compound on human cancer cell lines. The results are summarized in the table below:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

| 100 | 30 |

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has also been explored. Research indicates that this compound can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in critical biological processes. For instance, it may act as an inhibitor of p38MAPK, a kinase involved in inflammatory responses . The triazole ring structure allows for strong binding interactions with these targets, leading to the modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aryl Group

Positional Isomerism of Nitro Groups

- Ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate ():

This compound has a para-nitro group on the phenyl ring. The para-substitution enhances conjugation with the triazole ring, increasing electron-withdrawing effects compared to the meta-nitro isomer. This positional difference may alter reactivity in nucleophilic substitutions or coordination chemistry.

Substitution with Methoxy and Trifluoromethyl Groups

- Ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate (): The 4-methoxy group is electron-donating, contrasting with the electron-withdrawing 3-nitro group.

- Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate (): The trifluoromethyl group is strongly electron-withdrawing, similar to nitro, but lacks resonance effects. This compound may exhibit distinct solubility and steric profiles due to the bulkier CF₃ group.

Substituent Effects at the 5-Position of the Triazole Ring

Amino vs. Formyl vs. Methyl Groups

- Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (): The 5-formyl group introduces strong electron-withdrawing effects, stabilizing the triazole ring and enabling π-interactions (n→π*, lp···π) in crystal packing .

- Ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate ():

The 5-methyl group is sterically bulky but electronically neutral. It causes less distortion in the triazole-aryl dihedral angle (50.3°) compared to 5-formyl (74.02°) or bulky tert-butyl substituents (64.5°) .

Crystallographic and Conformational Differences

Downstream Reactivity

- The 5-amino group in the target compound can undergo acylation or diazotization, whereas 5-formyl derivatives are prone to nucleophilic additions (e.g., hydrazone formation) .

Intermolecular Interactions and Hirshfeld Analysis

- Ethyl 5-formyl-1-(pyridin-3-yl) : Dominated by O···H (20.6%) and N···H (19.9%) contacts, with weak π-interactions (11.8% total) .

Biological Activity

Ethyl 5-amino-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a triazole ring that is substituted with an amino group and a nitrophenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 277.24 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- One-Pot Multicomponent Reactions : This method allows for the simultaneous formation of multiple bonds in a single reaction vessel, enhancing efficiency and yield.

- Refluxing with Nitrophenyl Derivatives : Using specific nitrophenyl derivatives in the presence of appropriate catalysts can yield high-purity products.

Biological Activities

This compound exhibits various biological activities:

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antibacterial properties. In studies against Salmonella typhi, derivatives of triazole compounds showed significant antimicrobial effects, indicating potential for further development into therapeutic agents for bacterial infections .

Antimalarial Activity

Recent investigations into triazole derivatives have highlighted their potential as antimalarial agents. Compounds related to this compound were evaluated against Plasmodium falciparum, showing promising results with low cytotoxicity and effective inhibition of parasite growth in vitro and in vivo .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's . The structure-activity relationship indicates that modifications on the triazole ring influence the inhibitory potency against AChE.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | Methyl group instead of amino | Antibacterial |

| Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate | Different triazole isomer | Antifungal |

| Ethyl 5-amino-1-(3,5-dichloro-4-(4-chlorobenzoyl)benzyl)-1H-1,2,3-triazole-4-carboxylate | Dichloro substitution | Anticancer |

The presence of the nitrophenyl group significantly enhances the compound's reactivity and interaction with biological targets compared to similar compounds lacking this feature.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

- Antibacterial Assays : In a screening study against Salmonella typhi, derivatives exhibited IC50 values indicating strong antibacterial activity.

- Antimalarial Efficacy : In vivo studies using murine models demonstrated that certain derivatives could reduce parasitemia effectively without significant toxicity.

- Neuroprotective Properties : Compounds derived from this triazole framework were evaluated for their ability to inhibit AChE, showing potential for cognitive enhancement therapies.

Q & A

Q. What synthetic methodologies are commonly used to prepare ethyl 5-amino-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, and what are the key optimization challenges?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), where 3-nitrobenzyl azide reacts with ethyl propiolate derivatives. Critical challenges include:

- Regioselectivity control : Achieving the 1,4-disubstituted triazole over the 1,5-regioisomer requires precise stoichiometric ratios of copper catalysts .

- Purification : Column chromatography is often necessary due to byproduct formation, with hexane/ethyl acetate mixtures as common eluents .

- Yield optimization : Reaction temperatures (reflux conditions) and azide precursor stability significantly impact yields .

Q. What spectroscopic and crystallographic techniques are essential for structural characterization?

- NMR spectroscopy : and NMR confirm regiochemistry, with the 5-amino group appearing as a broad singlet (~5.5 ppm) .

- X-ray crystallography : SHELXL refinement resolves molecular geometry and hydrogen-bonding networks. For example, the 3-nitrophenyl group exhibits a dihedral angle of 12.5° with the triazole plane, influencing π-stacking interactions .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (calculated for : 292.0732) .

Q. Which in vitro biological screening models are appropriate for evaluating its bioactivity?

- Anticancer assays : NCI-60 cell line panels assess antiproliferative activity, with GI values compared against reference compounds like doxorubicin .

- Enzyme inhibition : Kinase inhibition assays (e.g., B-Raf kinase) use fluorescence-based ADP-Glo™ protocols to measure IC .

- Microbial susceptibility : Broth microdilution (CLSI guidelines) tests antibacterial activity against Gram-positive pathogens (e.g., S. aureus ATCC 29213) .

Advanced Research Questions

Q. How do structural modifications at the 1- and 5-positions of the triazole scaffold influence pharmacological activity?

- Electron-withdrawing groups (e.g., nitro) enhance anticancer activity but reduce solubility.

- Bulky 5-substituents (>3 carbons) decrease cell permeability .

Q. What methodological considerations are critical for resolving crystallographic disorder in X-ray structures?

- Disorder modeling : SHELXL’s PART instruction segregates disordered regions (e.g., rotating nitro groups) into independent components .

- Twinning detection : Use Hooft metrics in PLATON to identify twinning ratios >0.3, requiring TWIN/BASF refinement in SHELXL .

- Hydrogen bonding : AIMAll software analyzes topological electron density to validate intermolecular interactions .

Q. How can researchers address contradictory bioactivity data between structurally similar triazole derivatives?

- Assay standardization : Normalize cytotoxicity data using MTT vs. SRB assays, as reducing agent interference varies by cell line .

- Substituent positional effects : Compare 3-nitrophenyl (meta) vs. 4-nitrophenyl (para) analogs; meta substitution reduces steric hindrance in enzyme binding pockets .

- Solvent effects : DMSO concentration >1% artificially inflates solubility, skewing IC values .

Q. What strategies improve aqueous solubility while maintaining target affinity?

- Prodrug design : Convert the ethyl ester to a water-soluble phosphate prodrug (e.g., using trichloroethyl phosphoramidite coupling) .

- Salt formation : Hydrochloride salts increase solubility (from 0.2 mg/mL to 5.1 mg/mL in PBS) without altering triazole ring planarity .

- PEGylation : Attach polyethylene glycol (PEG-500) to the amino group, improving bioavailability (t = 8.2 h vs. 1.5 h for parent compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.